- Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis LiquidsTopics in Catalysis, 2016, 59(15-16), 1413-1423,
Cas no 96-47-9 (2-Methyltetrahydrofuran)
2-Methyltetrahydrofuran structure
2-Methyltetrahydrofuran
2-Methyltetrahydrofuran Properties
Names and Identifiers
-
- 2-Methyltetrahydrofuran
- alpha-Methyltetrahydrofuran
- tetrahydro-2-methylfuran
- 2-MeTHF
- 2-Methyletrahydrofuran
- 2-Methylfuranidine
- 2-Methyltetrahydrofu
- 2-METHYLTETRAHYDROFURA
- 2-Methyltetrahydrofuran (stabilized with BHT)
- 2-methyl-THF
- METHF
- methyl-tetrahydrofuran
- TETRAHYDROSILVAN
- Tetrahydrosylvan
- 2-Methyltetrahydrofuran ZerO2®
- Degassed and low oxygen 2-methyltetrahydrofuran
- Tetrahydro-2-methylfuran (stabilized with BHT)
- Tetrahydro-2-methylfuran (ACI)
- (±)-2-Methyltetrahydrofuran
- MTHF
- NSC 2115
- 2-Methyltetrahydrofuran,For Grignard reaction,anhydrous, stabilized
- 2-Methyltetrahydrofuran,99+%,Extra Dry,Stabilized
- 2-Methyltetrahydrofuran,99+%,Extra Dry over Molecular Sieve,Stabilized
- 2-Methyltetrahydrofuran,99+%,Extra Dry,stabilizer free
- 2-Methyltetrahydrofuran ,99% [stabilized with BHT]
- 2-Methyltetrahydrofuran,Tetrahydro-2-methylfuran, Tetrahydrosilvan
- 2-Methyltetrahydrofuran, Stabilized, AcroSeal, Extra Dry over Molecular Sieve, 99+%
- 2-Methyltetrahydrofuran 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- 2-Methyltetrahydrofuran 99%, SuperDry, Water≤50 ppm (by K.F.)
- +Expand
-
- MFCD00005367
- JWUJQDFVADABEY-UHFFFAOYSA-N
- 1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
- O1C(C)CCC1
- 102448
Computed Properties
- 86.073165g/mol
- 0
- 1
- 0
- 1
- 0
- 86.073165g/mol
- 86.073165g/mol
- 9.2Ų
- 6
- 43.2
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 9.30e-05 atm-m3/mole
- 2.20e-11 cm3/molecule*sec
- 1.18530
- 9.23000
- n20/D 1.406(lit.)
- 15 g/100 mL (25 C)
- 78-80 °C(lit.)
- -136 °C (lit.)
- Fahrenheit: 14 ° f < br / > Celsius: -10 ° C < br / >
- 150g/l
- Colorless liquid with ether like odor.
- Stable, but highly flammable. Incompatible with oxidizing agents, strong acids, strong bases. May form explosive peroxides in storage, so often supplied with an inhibitor added.
- Soluble in water. The solubility in water increases with the decrease of temperature. It is easily soluble in organic solvents such as ethanol, ether, benzene and chloroform.
- -136℃
- Sensitive to air
- 0.86 g/mL at 25 °C(lit.)
2-Methyltetrahydrofuran Security Information
- GHS02
- LU2800000
- 2
- 3
- S16-S23-S39-S33-S26
- II
- R11; R19; R36/37
- F Xi
- UN 2536 3/PG 2
- H225
- P210
- dangerous
- Flammable area
- II
- 11-22-38-41
- Danger
- Yes
- 1.2-5.7%(V)
- 3
2-Methyltetrahydrofuran Customs Data
- 2932190090
-
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Methyltetrahydrofuran Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper carbonate , Nickel carbonate (NiCO3) Solvents: Isopropanol ; 6 MPa, 110 - 170 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 5 h, 35 bar, 493 K
Reference
- Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of FurfuralOrganic Process Research & Development, 2014, 18(11), 1434-1442,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Cyclohexane ; 3 h, 2 MPa, 100 °C
Reference
- Novel γ-Al2O3 Supported Low Concentrated Pd Nanoalloy Catalyst for Improved Hydrogenation Ability of 2-MethylfuranChemistrySelect, 2020, 5(23), 7021-7025,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Decane ; 18 h, 120 °C
Reference
- Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow CatalysisJournal of the American Chemical Society, 2019, 141(37), 14878-14888,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Zirconium dioxide , Alumina , Nickel , Copper Solvents: Isopropanol ; 10 h, 3 MPa, 220 °C
Reference
- Highly efficient hydrogenation of levulinic acid into 2-methyltetrahydrofuran over Ni-Cu/Al2O3-ZrO2 bifunctional catalystsGreen Chemistry, 2019, 21(3), 606-613,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Carbon dioxide , Hydrogen Catalysts: Palladium Solvents: Water ; 120 min, 1 MPa, 80 °C
Reference
- Hydrogenation of 5-hydroxymethylfurfural in supercritical carbon dioxide-water: a tunable approach to dimethylfuran selectivityGreen Chemistry, 2014, 16(3), 1543-1551,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tributylphosphine , Tris(acetylacetonato)ruthenium , Ammonium hexafluorophosphate Solvents: Levulinic acid ; 14.7 psi → 1200 psi, rt; 1200 psi, rt → 200 °C; 46 h, 1200 psi, 200 °C
Reference
- Integration of homogeneous and heterogeneous catalytic processes for a multi-step conversion of biomass: from sucrose to levulinic acid, γ-valerolactone, 1,4-pentanediol, 2-methyl-tetrahydrofuran, and alkanesTopics in Catalysis, 2008, 48(1-4), 49-54,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Toluene ; 24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 h, 100 °C
Reference
- Mild reduction with silanes and reductive amination of levulinic acid using a simple manganese catalystInorganica Chimica Acta, 2021, 516,,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate ; 24 h, 120 °C; 120 °C → 0 °C
Reference
- Hydrogen-Bonding Catalyzed Ring-Closing C-O/C-O Metathesis of Aliphatic Ethers over Ionic Liquid under Metal-Free ConditionsAngewandte Chemie, 2020, 59(29), 11850-11855,
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium , Carbon nitride (C3N4) Solvents: Water ; 30 min, 25 °C
Reference
- Room-temperature transfer hydrogenation and fast separation of unsaturated compounds over heterogeneous catalysts in an aqueous solution of formic acidGreen Chemistry, 2014, 16(8), 3746-3751,
Synthetic Circuit 22
2-Methyltetrahydrofuran Raw materials
- 1,4-Dimethoxypentane
- 3-Acetopropanol (mixture of monomer and dimer)
- 4-oxopentanoic acid
- 2-Methylfuran
- Methyl levulinate
- 1,4-Pentanediol
- 4-Penten-1-ol
- 3-Methylfuran
2-Methyltetrahydrofuran Preparation Products
2-Methyltetrahydrofuran Related Literature
-
Saravanakumar Shanmuganathan,Dessy Natalia,Anne van den Wittenboer,Christina Kohlmann,Lasse Greiner,Pablo Domínguez de María Green Chem. 2010 12 2240
-
Alessandro Pellis,Fergal P. Byrne,James Sherwood,Marco Vastano,James W. Comerford,Thomas J. Farmer Green Chem. 2019 21 1686
-
Kingdom Alorku,Chen Shen,Yuhang Li,Ying Xu,Chenguang Wang,Qiying Liu Green Chem. 2022 24 4201
-
Yongchul Lee,Dongil Ho,Federica Valentini,Taeshik Earmme,Assunta Marrocchi,Luigi Vaccaro,Choongik Kim J. Mater. Chem. C 2021 9 16506
-
Dong Zou,Suzana P. Nunes,Ivo F. J. Vankelecom,Alberto Figoli,Young Moo Lee Green Chem. 2021 23 9815
-
Gaurav Kumar,Dongxia Liu,Dandan Xu,Limin Ren,Michael Tsapatsis,Paul J. Dauenhauer Green Chem. 2020 22 4147
-
Zhenbing Xie,Bingfeng Chen,Haoran Wu,Mingyang Liu,Huizhen Liu,Jianling Zhang,Guanying Yang,Buxing Han Green Chem. 2019 21 606
-
R. Mariscal,P. Maireles-Torres,M. Ojeda,I. Sádaba,M. López Granados Energy Environ. Sci. 2016 9 1144
-
Rodiansono,Maria Dewi Astuti,Takayoshi Hara,Nobuyuki Ichikuni,Shogo Shimazu Green Chem. 2019 21 2307
-
Dmitriy Yu. Ilin,Sergey V. Tarazanov,Valeriy V. Andreychev,Vera A. Lukyanova,Anna I. Druzhinina,Svetlana M. Pimenova,Olga V. Dorofeeva Phys. Chem. Chem. Phys. 2022 24 5437
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